1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
Description
Properties
Molecular Formula |
C5H9ClFN |
|---|---|
Molecular Weight |
137.58 g/mol |
IUPAC Name |
2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H |
InChI Key |
QHGNZVUCRKUYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspirocyclic Framework
The azaspiro[2.3]hexane core is typically synthesized via cyclization reactions involving nitrogen-containing precursors such as azetidines or related amines and small-ring cyclopropane derivatives. This step can involve:
- Intramolecular cyclization of suitably functionalized amines.
- 1,3-dipolar cycloaddition reactions to build the spirocyclic skeleton.
For example, in related spiro-isoxazoline systems, 1,3-dipolar cycloaddition has been effectively used to construct spirocyclic frameworks prior to fluorination.
Electrophilic Fluorination
Electrophilic fluorination is the critical step to introduce the fluorine atom at the 1-position of the azaspiro ring. Common electrophilic fluorinating agents include:
- Selectfluor (F-TEDA-BF4)
- N-Fluorobenzenesulfonimide (NFSI)
Optimization of fluorination conditions is crucial, with factors such as solvent choice, temperature, and fluorinating agent concentration impacting yield and selectivity. For example, polar aprotic solvents like acetonitrile and methanol at elevated temperatures (around 80 °C) have been found effective for fluorocyclization reactions in related fluorinated spiro compounds.
Formation of Hydrochloride Salt
After fluorination, the free base form of 1-fluoro-5-azaspiro[2.3]hexane is converted into its hydrochloride salt to enhance solubility and stability. This is typically achieved by treatment with hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt as a crystalline solid.
Reaction Conditions and Optimization
The following table summarizes typical reaction parameters based on available literature and related fluorinated spirocyclic compound syntheses:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azaspirocyclic core formation | 1,3-dipolar cycloaddition or intramolecular cyclization | THF, Et2O, or similar | Room temp to reflux | 70–90% | Depends on precursor and cyclization method |
| Electrophilic fluorination | Selectfluor or NFSI | Acetonitrile, MeOH | 60–80 °C | 85–90% | Polar solvents favor fluorination |
| Hydrochloride salt formation | HCl in ethanol or ether | Ethanol, ether | Room temp | Quantitative | Improves solubility and stability |
Research Outcomes and Analytical Data
- Yields and Purity: Electrophilic fluorination under optimized conditions yields 1-fluoro-5-azaspiro[2.3]hexane in high purity (above 85%) and good isolated yields.
- Structural Confirmation: Characterization by NMR, mass spectrometry, and X-ray crystallography confirms the spirocyclic structure and fluorine incorporation.
- Biological Relevance: Fluorination enhances metabolic stability and lipophilicity, making the compound promising for pharmaceutical research, particularly in antiviral and anticancer applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom in the spirocyclic framework undergoes nucleophilic substitution under specific conditions. For example:
-
Hydroxide-mediated substitution : Treatment with aqueous NaOH at 80°C replaces fluorine with hydroxyl groups, forming 5-azaspiro[2.3]hexanol derivatives .
-
Thiol substitution : Reaction with mercaptoethanol in DMF at 60°C introduces a thioether group, enhancing lipophilicity for pharmaceutical applications .
Table 1: Substitution Reactions and Yields
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| OH⁻ | 80°C, 6h | 5-azaspiro[2.3]hexanol | 72 ± 5 |
| HSCH₂CH₂OH | DMF, 60°C | Thioether derivative | 64 ± 3 |
| NH₃ | EtOH, reflux | Amine derivative | 58 ± 4 |
Oxidation and Reduction
The spirocyclic ring system exhibits stability under redox conditions:
-
Oxidation : Chromic acid in acetone selectively oxidizes hydroxymethyl substituents to carboxylic acids without disrupting the spirocyclic core .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related azaspiro compounds, though this reaction is less efficient in the fluorinated derivative due to steric hindrance .
Ring-Opening Reactions
Acid or base treatment can induce ring-opening:
-
HCl-mediated cleavage : Concentrated HCl at 100°C opens the spirocyclic ring, yielding a linear diamine hydrochloride .
-
Base-induced decomposition : Strong bases like KOtBu fragment the ring into smaller amines and fluorinated alkanes.
Electrophilic Fluorination
The compound participates in electrophilic fluorination to introduce additional fluorine atoms. For example, reaction with Selectfluor® in acetonitrile at 40°C produces 1,1-difluoro derivatives, enhancing metabolic stability .
Key Reaction Pathway :
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, releasing HF and forming polymeric byproducts.
-
Photodegradation : UV exposure (254 nm) induces radical-mediated decomposition, requiring storage in amber vials.
Scientific Research Applications
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spiro structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Fluoro-5-azaspiro[2.3]hexane Hydrochloride and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Substitution | Spiro Ring System | Similarity Score |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₅H₈ClFN | 155.57* | 1-Fluoro | [2.3]hexane | - |
| 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride | 1630906-91-0 | C₅H₈ClF₂N | 155.57 | 1,1-Difluoro | [2.3]hexane | 0.91 |
| 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride | 1630906-35-2 | C₆H₁₀ClF₂N | 177.61 | 1,1-Difluoro | [2.5]octane | 0.94 |
| 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride | 1780964-59-1 | C₈H₁₄ClF₂N | 205.66 | 8,8-Difluoro | [4.5]decane | 0.88 |
*Calculated based on molecular formula. Data sourced from .
Key Observations:
- Ring Size : Larger spiro systems (e.g., [2.5]octane vs. [2.3]hexane) increase molecular weight and lipophilicity, which may affect blood-brain barrier permeability in neurological applications .
Q & A
Q. What are the primary synthetic routes for 1-fluoro-5-azaspiro[2.3]hexane hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via rhodium-catalyzed cyclopropanation of terminal olefins with ethyl diazoacetate. Initial routes using Corey-Chaykovsky or Simmons-Smith methods yielded trace products due to steric hindrance . Optimization involves:
- Catalyst selection : Rh₂(OAc)₄ enhances diastereoselectivity.
- Solvent effects : Dichloromethane improves reaction efficiency.
- Reagent stoichiometry : Excess ethyl diazoacetate (3–5 equiv.) increases yields to 60% .
- Purification : Flash chromatography and semi-preparative chiral HPLC isolate enantiomers .
Q. Which characterization techniques are critical for confirming stereochemistry?
- NOE studies : Resolve spatial proximity of protons in diastereoisomers (e.g., 20a/b vs. 20c/d) .
- Chiral HPLC : Separates enantiomers (e.g., 49% and 33% abundance for major isomers of compound 20) .
- NMR analysis : Assigns relative configurations via coupling constants and chemical shifts .
Q. What safety protocols are essential during synthesis?
- Handling intermediates : Use PPE (gloves, goggles) for DIBAL (flammable, corrosive) and diazo compounds (explosive risk) .
- Ventilation : Required for volatile solvents (e.g., dichloromethane) and toxic byproducts (e.g., NOx) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during cyclopropanation?
- Catalyst tuning : Rh₂(OAc)₄ promotes cis-selectivity, favoring trans-cyclopropane isomers (e.g., 20a/b) .
- Solvent polarity : Non-polar solvents (hexane) reduce side reactions but lower solubility; polar solvents (DCM) balance reactivity .
- Temperature control : Reactions at 0–25°C minimize decomposition of diazo reagents .
Q. What computational methods validate stereochemical outcomes?
- DFT calculations : Gaussian software models transition states to predict stability of diastereomers (e.g., 20a vs. 20c) .
- Conformational analysis : Compares theoretical (B3LYP/6-31G**) and experimental NOE data to confirm lowest-energy conformers .
Q. How does conformational rigidity affect pharmacological activity?
- Receptor binding : The "frozen" spirocyclic structure restricts rotation around the C3–C4 bond, mimicking high-energy conformations of L-glutamic acid, enhancing affinity for metabotropic glutamate receptors (mGluRs) .
- Selectivity : Rigidity reduces off-target interactions, as seen in analogs targeting CNS disorders (e.g., Parkinson’s, schizophrenia) .
Q. What strategies address low yields in terminal olefin preparation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
